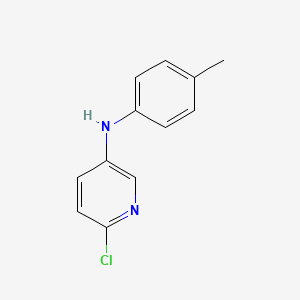
6-Chloro-N-(4-methylphenyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(4-methylphenyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a 4-methylphenyl group attached to the nitrogen atom at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Chloro-N-(4-methylphenyl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
6-Chloro-N-(4-methylphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学研究应用
6-Chloro-N-(4-methylphenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent.
Material Science: Pyridine derivatives, including this compound, are used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules, which can be further studied for their pharmacological effects.
作用机制
The mechanism of action of 6-Chloro-N-(4-methylphenyl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it may inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine: This compound is similar in structure but has a fluorine atom instead of a methyl group on the phenyl ring.
4-Chloro-6-(methylamino)pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Chloro-N-(4-methylphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
509953-58-6 |
|---|---|
分子式 |
C12H11ClN2 |
分子量 |
218.68 g/mol |
IUPAC 名称 |
6-chloro-N-(4-methylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2/c1-9-2-4-10(5-3-9)15-11-6-7-12(13)14-8-11/h2-8,15H,1H3 |
InChI 键 |
MPLIVRIKMPKPJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
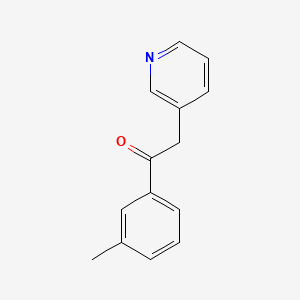
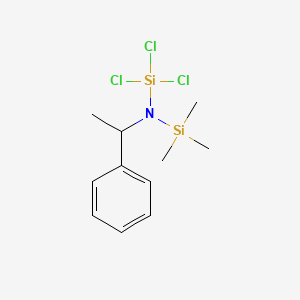

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
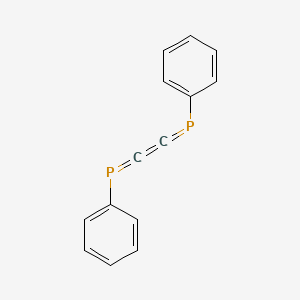
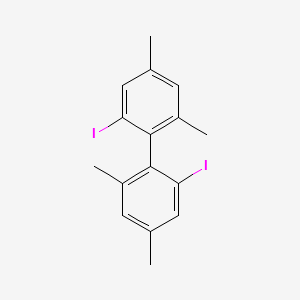
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
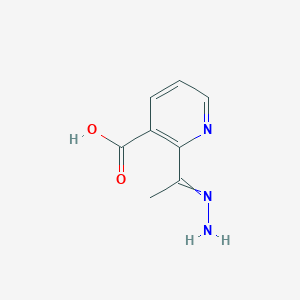
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)

